T-Cell Lineage Selectivity: ara-G Is 15- to 250-Fold More Cytotoxic to T-Lymphoblasts Than B-Lymphoblasts, Unlike ara-C and F-ara-A
Verhoef & Fridland (1985) directly compared ara-G, ara-C, F-ara-A, and ara-A against a panel of eight human T- and B-lymphoblastoid lines. All four arabinosides inhibited T-lymphoblast growth at concentrations below 2 μM, but only ara-G exhibited pronounced lineage discrimination—its toxicity toward T-cell lines was 15- to 250-fold greater than toward B-cell lines. In contrast, ara-C, ara-A, and F-ara-A showed no significant selectivity, producing similar growth inhibition in both lineages [1]. Ara-GTP accumulation in T-cells (CCRF-CEM) was >5-fold higher than in B-cells (PF-2S), whereas ara-CTP, ara-ATP, and F-ara-ATP accumulated comparably in both cell types [1].
| Evidence Dimension | T-cell vs B-cell cytotoxicity selectivity |
|---|---|
| Target Compound Data | ara-G: 15- to 250-fold greater toxicity toward T-cell lines than B-cell lines; ara-GTP accumulation >5-fold higher in T-cells (CCRF-CEM) vs B-cells (PF-2S) |
| Comparator Or Baseline | ara-C, ara-A, F-ara-A: no significant T-vs-B selectivity (~1-fold); triphosphate accumulation comparable in both lineages |
| Quantified Difference | ara-G: 15–250-fold selectivity window; comparators: ~1-fold (non-selective) |
| Conditions | Eight human T- and B-lymphoblastoid lines; growth inhibition and triphosphate accumulation assays |
Why This Matters
Procurement of ara-G is non-negotiable for T-cell-selective experimental designs; substituting with ara-C or fludarabine eliminates lineage-specific cytotoxicity and produces misleading negative results in T-cell malignancy models.
- [1] Verhoef V, Fridland A. Metabolic basis of arabinonucleoside selectivity for human leukemic T- and B-lymphoblasts. Cancer Res. 1985;45(8):3646-3650. PMID: 2410098. View Source
